REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([CH2:8][O:9][C:10]2[CH:15]=[CH:14][C:13]([O:16][C:17]3[CH:22]=[CH:21][C:20]([Cl:23])=[CH:19][CH:18]=3)=[CH:12][CH:11]=2)[O:5][C:4](=O)[CH:3]=1.S([O-])([O-])(=O)=O.[OH:30][NH3+:31].O[NH3+].C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1>[OH:30][N:31]1[C:6]([CH2:8][O:9][C:10]2[CH:15]=[CH:14][C:13]([O:16][C:17]3[CH:22]=[CH:21][C:20]([Cl:23])=[CH:19][CH:18]=3)=[CH:12][CH:11]=2)=[CH:7][C:2]([CH3:1])=[CH:3][C:4]1=[O:5] |f:1.2.3,4.5.6|
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Name
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4-methyl-6-[4-(4-chlorophenoxy)phenoxymethyl]-2-pyrone
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Quantity
|
171.4 g
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Type
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reactant
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Smiles
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CC1=CC(OC(=C1)COC1=CC=C(C=C1)OC1=CC=C(C=C1)Cl)=O
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
59.9 g
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Type
|
reactant
|
Smiles
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S(=O)(=O)([O-])[O-].O[NH3+].O[NH3+]
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Name
|
|
Quantity
|
38.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
59.9 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].O[NH3+].O[NH3+]
|
Name
|
|
Quantity
|
38.3 g
|
Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Type
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CUSTOM
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Details
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When the residue was stirred with 500 ml of ethyl acetate
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After about 4 hours the heating was removed and, at about 40° C.
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Duration
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4 h
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Type
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ADDITION
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Details
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500 ml of methylene chloride were added
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Type
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CUSTOM
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Details
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The dissolved reaction product
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Type
|
FILTRATION
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Details
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was then filtered off from the insoluble salts
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Type
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DRY_WITH_MATERIAL
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Details
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The filtrate was then dried over sodium sulfate
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Type
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CUSTOM
|
Details
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the methylene chloride was evaporated off
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Type
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CUSTOM
|
Details
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the reaction product crystallized out
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Type
|
CUSTOM
|
Details
|
For final purification
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Type
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CUSTOM
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Details
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the 1-hydroxy-4-methyl-6-[4-(4-chlorophenoxy)phenoxymethyl]-2-pyridone was recrystallized from dimethylformamide
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Name
|
|
Type
|
|
Smiles
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ON1C(C=C(C=C1COC1=CC=C(C=C1)OC1=CC=C(C=C1)Cl)C)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |